molecular formula C26H20N2O2S2Zn B1581971 Zinc 2'-mercaptobenzanilide CAS No. 30429-79-9

Zinc 2'-mercaptobenzanilide

Cat. No.: B1581971
CAS No.: 30429-79-9
M. Wt: 522.0 g/mol
InChI Key: OYTQVJNUTJHXKA-UHFFFAOYSA-L
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Description

Zinc thiolate complexes are critical in both biological and synthetic chemistry due to their versatile coordination chemistry and redox activity. Such complexes typically feature a zinc center coordinated to sulfur atoms from thiolate ligands, with additional substituents (e.g., carbamoyl groups) influencing reactivity and stability. The carbamoyl moiety (2-carbamoylphenyl) likely enhances hydrogen-bonding interactions or modulates electronic properties compared to simpler benzenethiolate ligands. Zinc thiolates are often studied for their roles in sulfur redox chemistry, catalytic applications, and biomimetic modeling .

Properties

CAS No.

30429-79-9

Molecular Formula

C26H20N2O2S2Zn

Molecular Weight

522.0 g/mol

IUPAC Name

zinc bis(2-benzamidobenzenethiolate)

InChI

InChI=1S/2C13H11NOS.Zn/c2*15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16;/h2*1-9,16H,(H,14,15);/q;;+2/p-2

InChI Key

OYTQVJNUTJHXKA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[S-].C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[S-].[Zn+2]

Origin of Product

United States

Biological Activity

ZINC;2-(2-carbamoylphenyl)benzenethiolate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings on its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Structure : ZINC;2-(2-carbamoylphenyl)benzenethiolate consists of a benzenethiolate group attached to a carbamoylphenyl moiety. This structural configuration is essential for its interaction with biological targets.
  • Solubility : The compound is generally soluble in polar solvents, which enhances its bioavailability in biological systems.

Antimicrobial Activity

Research indicates that zinc complexes, including those similar to ZINC;2-(2-carbamoylphenyl)benzenethiolate, exhibit significant antibacterial and antifungal properties. For instance:

  • Study Findings : A study on various zinc carboxylates showed effective inhibition against Staphylococcus aureus and Escherichia coli . The presence of thiol groups in compounds like ZINC;2-(2-carbamoylphenyl)benzenethiolate may enhance their antimicrobial efficacy by disrupting microbial membranes.

Anticancer Activity

The anticancer potential of zinc-containing compounds has been explored in various studies:

  • Cytotoxicity Studies : Preliminary studies on similar compounds indicated that they could inhibit the growth of cancer cell lines such as U937, with growth inhibition rates ranging from 40% to 45% . The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS).

The biological activity of ZINC;2-(2-carbamoylphenyl)benzenethiolate is likely mediated through several mechanisms:

  • Metal Ion Interaction : Zinc ions can interact with various cellular targets, including enzymes and receptors, influencing their functions. This interaction may lead to altered signaling pathways that promote apoptosis in cancer cells or disrupt microbial integrity.
  • Reactive Oxygen Species (ROS) Generation : Zinc complexes can induce oxidative stress in cells, leading to cell death, particularly in cancerous cells.

Case Study 1: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial properties of zinc derivatives against multiple bacterial strains. Results demonstrated that compounds with similar structures to ZINC;2-(2-carbamoylphenyl)benzenethiolate exhibited potent antibacterial activity, suggesting its potential use as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Potential

In vitro studies on zinc complexes have shown promising results against various cancer cell lines. For example, a recent investigation highlighted that certain zinc compounds could induce significant cytotoxic effects on U937 cells, indicating their potential as anticancer agents .

Data Summary Table

Activity Type Target Organism/Cell Line Effect Observed Reference
AntibacterialStaphylococcus aureusInhibition
AntibacterialEscherichia coliInhibition
AnticancerU937 (cancer cell line)40%-45% growth inhibition

Comparison with Similar Compounds

Comparison with Similar Zinc Thiolate Complexes

Structural Comparisons

Zinc thiolate complexes vary significantly in nuclearity, ligand architecture, and coordination geometry. Key examples from the literature include:

Compound Nuclearity Ligand Environment Coordination Geometry Key Feature
[Zn₂(BPMP)(SPh)₂]⁺ (Bis(benzenethiolate)) Binuclear Two benzenethiolates + BPMP ligand Distorted trigonal bipyramidal Redox-active S ligands; forms polysulfides
[Zn₂(BPMP)(μ₂-S₅)]⁺ (Pentasulfido complex) Binuclear Chelating S₅²⁻ chain + BPMP ligand Square pyramidal Stabilizes sulfur chains; reacts with PPh₃
Zinc 2-((benzoimidazol-2-yl)quinolin)phenolates Mononuclear Tetradentate N,O-ligand + methanol Square pyramidal Luminescent; solvent-dependent emission
Zinc dithiolate complexes Mononuclear Two thiolate ligands Tetrahedral Nucleophilic reactivity; sulfur insertion

Key Insights :

  • Binuclear complexes (e.g., [Zn₂(BPMP)(SPh)₂]⁺) exhibit cooperative metal centers that enable redox transformations of sulfur, such as forming polysulfido chains (S₅²⁻) upon reaction with elemental sulfur .
  • Mononuclear complexes (e.g., zinc phenolates) prioritize photophysical properties over sulfur reactivity, with luminescence behavior modulated by solvent polarity .
  • Carbamoyl-substituted benzenethiolates (hypothetical for the target compound) may introduce steric or electronic effects distinct from unsubstituted or polysulfido analogs.
Reactivity Comparisons

Reactivity differences arise from ligand substituents, nuclearity, and sulfur content:

Reaction Complex Product/Outcome Mechanistic Pathway
Reaction with S₈ [Zn₂(BPMP)(SPh)₂]⁺ [Zn₂(BPMP)(μ₂-S₅)]⁺ + PhSSPh Two-electron redox: Thiolate → Disulfide + S₅²⁻ insertion
Reaction with PPh₃ [Zn₂(BPMP)(μ₂-S₅)]⁺ Ph₃PS + [Zn₂(BPMP)(μ₂-OH)]²⁺ Sulfur transfer from S₅²⁻ to PPh₃
Nucleophilic substitution Zinc dithiolate Sulfur insertion → Tetrasulfanide complex Thiolate oxidation and sulfur atom transfer
Protonolysis of S₅²⁻ chain [Zn₂(BPMP)(μ₂-S₅)]⁺ + HBF₄ [Zn₂(BPMP)(MeCN)₂]³⁺ + H₂S + S₈ Acid-induced S–S bond cleavage

Key Insights :

  • Binuclear complexes facilitate multi-electron redox processes, enabling sulfur chain formation (S₅²⁻) and transfer .
  • Mononuclear dithiolates favor nucleophilic sulfur insertion, forming tetrasulfanides (e.g., Zn–S₄) .
  • The carbamoyl group in the target compound may alter redox potentials or steric accessibility compared to phenyl or alkyl thiolates.
Functional Comparisons
Property Binuclear Zinc Benzenethiolates Zinc Polysulfido Complexes Zinc Phenolates
Redox Activity High (S–S bond formation) Moderate (S-chain reactivity) Low
Luminescence Not observed Not observed High (solvent-dependent)
Catalytic Potential Sulfur transfer reactions Sulfur storage/release Limited
Biological Relevance Mimics metalloenzyme active sites Rare Sensor applications

Key Insights :

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Zinc 2'-mercaptobenzanilide
    Reactant of Route 2
    Zinc 2'-mercaptobenzanilide

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